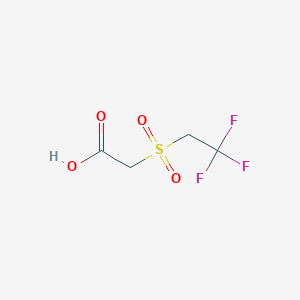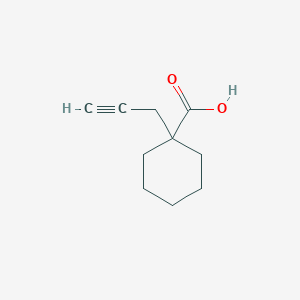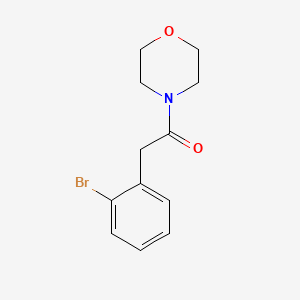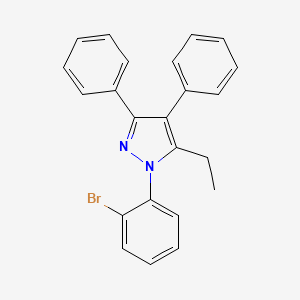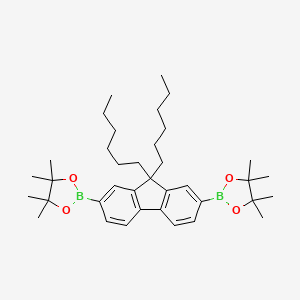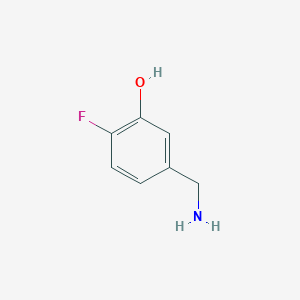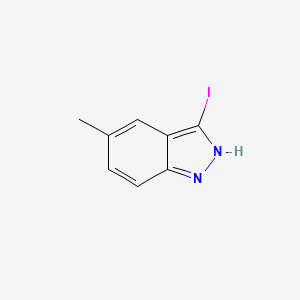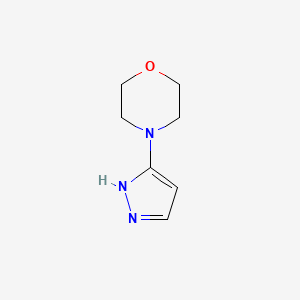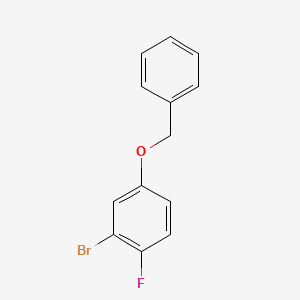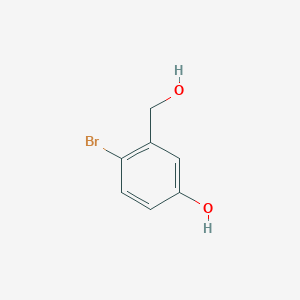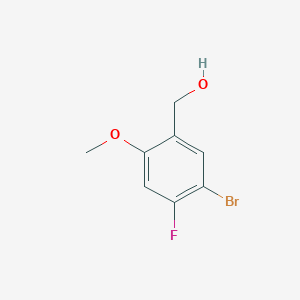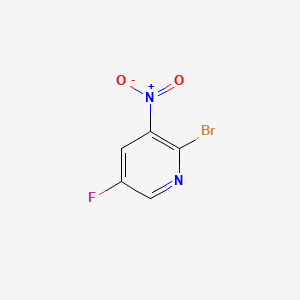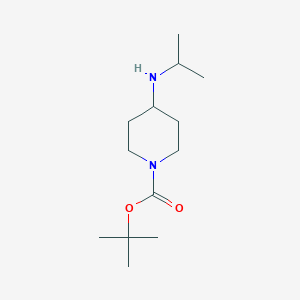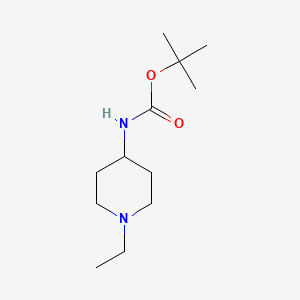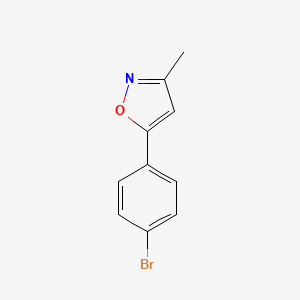
5-(4-溴苯基)-3-甲基异噁唑
描述
5-(4-Bromophenyl)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are heteroaromatic compounds with a five-membered ring containing an oxygen and a nitrogen atom. The presence of a bromine atom on the phenyl ring at the para position and a methyl group on the isoxazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate for various chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those with bromophenyl groups, typically involves the condensation of appropriate precursors with hydroxylamine hydrochloride. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Additionally, the bromination of methyl groups in related compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, has been studied, providing insights into the synthesis of brominated isoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and crystallography. For example, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized by spectral studies and single crystal X-ray diffraction, revealing the dihedral angles between the isoxazole ring and the attached phenyl rings . Similarly, the crystal structure of N-methyl-3-phenyl-4-bromoisoxazolin-5-one has been determined, showing the dihedral angle between the phenyl and isoxazolinone rings .
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions, including base-catalyzed ring opening and rearrangements. The base-induced decomposition of phenylisoxazole derivatives to cyanoenolate anions has been studied, revealing a one-stage concerted mechanism . Moreover, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, with a nitropyridine group, react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents. For instance, the basicities of isoxazole and its derivatives have been recorded, and isoxazol-5-ones have been identified as acids comparable in strength to carboxylic acids . The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the physical properties of these compounds .
科学研究应用
-
Pharmaceutical Ingredient
-
Liquid Crystal Oligomers and Polymers
- Field : Material Science
- Application : 5-(4-Bromophenyl)isoxazole has been used in the synthesis of new comb-shaped methacrylate oligomers, which are a type of liquid crystal .
- Method of Application : These new thermotropic liquid crystals were synthesized by free radical polymerization of the corresponding monomers .
- Results or Outcomes : These new liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase .
安全和危害
属性
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCVUKKYCZTWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methylisoxazole | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

